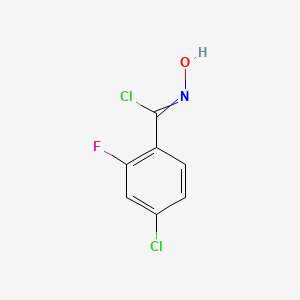

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Description

4-Chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine at the 4-position, fluorine at the 2-position, and an N-hydroxycarboximidoyl chloride functional group. Its molecular formula is C₇H₄Cl₂FNO, with a molecular weight of approximately 207.9 g/mol. The N-hydroxy moiety may facilitate chelation or serve as a pharmacophore in biologically active molecules.

Properties

CAS No. |

159693-01-3 |

|---|---|

Molecular Formula |

C7H4Cl2FNO |

Molecular Weight |

208.01 g/mol |

IUPAC Name |

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H |

InChI Key |

RMFVINFRZFWXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of 4-Chloro-2-fluorobenzoic acid (Precursor)

- Starting Material: 4-Chloro-2-fluorotoluene or 5-chloro-2-nitroaniline derivatives.

- Method: Oxidation of 4-chloro-2-fluorotoluene or diazotization followed by thermal decomposition of diazonium salts derived from 5-chloro-2-nitroaniline to yield 4-chloro-2-fluoronitrobenzene, which can be further converted to 4-chloro-2-fluorobenzoic acid.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Diazotization & thermal decomposition | 5-chloro-2-nitroaniline, hexafluorophosphoric acid, 150-155°C, 1 h | 39-64% | High purity product (98-99%) obtained after distillation |

| Oxidation | 4-chloro-2-fluorotoluene oxidation (literature methods) | Variable | Established method for benzoic acid preparation |

Conversion of 4-Chloro-2-fluorobenzoic acid to 2-Fluoro-4-chlorobenzoyl chloride

- Reagents: Oxalyl chloride (COCl)2, catalytic dimethylformamide (DMF), dry tetrahydrofuran (THF) solvent.

- Conditions: Dropwise addition of oxalyl chloride to acid in THF with DMF catalyst, temperature controlled around 38-42°C until reaction completion.

| Parameter | Details |

|---|---|

| Acid used | 4-chloro-2-fluorobenzoic acid (7.79 moles) |

| Solvent | Dry THF (5 L) |

| Catalyst | DMF (13.6 g) |

| Oxalyl chloride | 8.57 moles (1.1 eq), added dropwise |

| Temperature | 38-42°C |

| Reaction time | Until starting material consumed |

| Product | 2-fluoro-4-chlorobenzoyl chloride |

| Notes | Yellowish clear solution formed; reaction monitored for completion |

Formation of N-Hydroxybenzenecarboximidoyl Chloride Derivative

- General Approach: The benzoyl chloride intermediate is reacted with hydroxylamine or hydroxylamine derivatives to form the N-hydroxybenzimidoyl chloride.

- Typical Conditions: Reaction in anhydrous organic solvents under controlled temperature to avoid decomposition.

- Chlorination: If necessary, chlorination agents (e.g., thionyl chloride or phosphorus pentachloride) may be used to convert oximes to imidoyl chlorides.

Due to the lack of direct literature on the exact preparation of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride, this step is inferred from standard synthetic organic chemistry practices for related compounds.

Summary Table of Preparation Routes

| Step | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-chloro-2-nitroaniline | Diazotization, hexafluorophosphoric acid | 150-155°C, 1 h | 39-64 | High purity 4-chloro-2-fluoronitrobenzene |

| 2 | 4-chloro-2-fluorobenzoic acid | Oxalyl chloride, DMF catalyst, THF | 38-42°C, dropwise addition | High (literature) | Formation of benzoyl chloride |

| 3 | 2-fluoro-4-chlorobenzoyl chloride | Hydroxylamine derivatives | Anhydrous solvent, controlled temp | Not specified | Formation of N-hydroxycarboximidoyl chloride |

Research Findings and Notes

- The diazotization and thermal decomposition method for producing 4-chloro-2-fluoronitrobenzene is notable for mild reaction conditions and high product purity.

- Conversion of benzoic acids to benzoyl chlorides using oxalyl chloride with DMF catalyst is a well-established, efficient process.

- The final step involving formation of the N-hydroxybenzimidoyl chloride is less documented specifically for the 2-fluoro-4-chloro substituted compound but follows classical oxime chlorination chemistry.

- Purity and yield optimization often require careful control of temperature, solvent dryness, and reagent stoichiometry.

Chemical Reactions Analysis

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

Hydrolysis: The hydroxybenzenecarboximidoyl chloride group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects: The trifluoromethyl (-CF₃) group in the second compound is bulkier and more electron-withdrawing than chlorine or fluorine. This increases lipophilicity and may enhance metabolic stability in drug design compared to the target compound’s 4-Cl/2-F substitution.

Electronic Properties :

- The combined 4-Cl and 2-F substituents in the target compound create a stronger electron-deficient aromatic system than the single 4-F in or 4-CF₃ in . This could influence binding affinity in enzyme inhibition or catalytic applications.

Functional Group Reactivity :

Research Findings (Inferred from Structural Analysis)

- Synthetic Utility : The target compound’s dual halogenation may offer regioselectivity advantages in cross-coupling reactions, whereas the -CF₃ group in could favor reactions requiring strong inductive effects.

Biological Activity

4-Chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride, identified by its CAS number 39502-43-7, is a compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its interactions with biological macromolecules, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and a fluoro substituent on the aromatic ring along with a hydroxylamine functional group. Its molecular formula is C7H6ClFNO, and it has a molecular weight of approximately 173.572 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Interaction with Biological Macromolecules

Research indicates that 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride interacts primarily with proteins and nucleic acids. Compounds containing hydroxamic acid moieties, similar to this compound, have been shown to inhibit metalloenzymes, which are crucial in various biological processes. This inhibition may provide a pathway for developing new therapeutic agents targeting diseases associated with metalloenzymes.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Studies have demonstrated that modifications in the aromatic substituent can significantly influence the compound's potency against pathogens such as Plasmodium falciparum, the causative agent of malaria. For instance, variations in halogen substituents on the aromatic ring have been correlated with changes in antiplasmodial activity and selectivity .

Antimalarial Activity

In a study focusing on antimalarial compounds, derivatives of hydroxamic acids were synthesized and evaluated for their inhibitory effects against P. falciparum. One notable finding was that specific substitutions at the 4-position of the phenyl ring enhanced selectivity and potency against chloroquine-sensitive strains of the parasite . The investigation highlighted that compounds with optimal substitution patterns exhibited IC50 values as low as 0.034 µM, indicating strong antimalarial activity.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insight into the unique properties of 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorophenylhydroxamoyl chloride | C7H6ClFNO | Lacks a chloro substituent at position 4 |

| 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride | C7H6ClFNO | Contains only one halogen substitution |

| 2-Chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride | C7H4Cl2FNO | Has an additional chlorine substituent |

The unique arrangement of functional groups in 4-chloro-2-fluoro-N-hydroxybenzenecarboximidoyl chloride offers distinct reactivity profiles compared to these similar compounds, making it particularly interesting for synthetic applications and biological studies.

Q & A

Q. What methodologies assess the ecotoxicity of this compound in aquatic environments?

Q. What PPE and engineering controls are critical for safe handling during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Gloves : Nitrile or neoprene (permeation resistance tested via ASTM F739).

- Eye Protection : Goggles with indirect ventilation (ANSI Z87.1 standard).

- Spill Kits : Neutralize chlorinated byproducts with sodium bicarbonate or vermiculite .

Q. Tables for Reference

| Analytical Techniques | Key Parameters | Reference |

|---|---|---|

| ¹H/¹³C/¹⁹F NMR | δ 7.2–8.5 ppm (aromatic), δ -110 ppm (F) | |

| Reverse-Phase HPLC | C18 column, 0.1% TFA in H₂O/MeCN | |

| ESI-HRMS | m/z calculated vs. observed (error <3 ppm) |

| Reaction Optimization | Conditions | Yield Range |

|---|---|---|

| Chlorination with SOCl₂/DMF | 25°C, 12 hr, DCM solvent | 65–75% |

| Microwave-assisted cyclization | 100°C, 30 min, DMF | 80–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.